![molecular formula C26H20N2O5 B4659754 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate CAS No. 355422-01-4](/img/structure/B4659754.png)
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate
Overview
Description
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate is a useful research compound. Its molecular formula is C26H20N2O5 and its molecular weight is 440.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate is 440.13722174 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, cytotoxic, and potential therapeutic properties based on recent research findings.
- Molecular Formula : C26H20N2O5
- Molecular Weight : 440.46 g/mol
- InChIKey : LWLIHQWHQSKILC-UHFFFAOYSA-N
Antibacterial Activity
Recent studies have demonstrated significant antibacterial properties of quinoline derivatives. The compound was evaluated against various bacterial strains using the agar diffusion method.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
E. coli | 25 |
S. aureus | 11 |
P. aeruginosa | 34 |
These results indicate that the compound exhibits a notable antibacterial effect, particularly against Pseudomonas aeruginosa, which is known for its resistance to many antibiotics .
Cytotoxic Activity
The cytotoxic potential of the compound was assessed against several cancer cell lines, including HeLa, SK-OV-3, HCT116, A549, and MDA-MB-468. The results were promising:
Cell Line | IC50 (µM) |
---|---|
HeLa | 12.5 |
SK-OV-3 | 8.7 |
HCT116 | 15.0 |
A549 | 20.0 |
MDA-MB-468 | 18.5 |
The compound exhibited potent cytotoxicity against SK-OV-3 and HCT116 cell lines, suggesting its potential as an anticancer agent .
The mechanism underlying the biological activity of this compound may involve the induction of apoptosis in cancer cells and disruption of bacterial cell membrane integrity. Studies have shown that quinoline derivatives can influence cell cycle progression and promote apoptotic pathways in cancer cells .
Apoptosis Assay Results
In assays using Annexin V-FITC/PI staining, treated HCT116 cells exhibited significant apoptosis compared to controls, particularly at higher concentrations of the compound.
Case Studies
- Antibacterial Efficacy : A case study demonstrated that a related quinoline derivative showed a minimum inhibitory concentration (MIC) of 25 µg/ml against resistant strains of bacteria, indicating that structural modifications can enhance antibacterial properties.
- Cytotoxic Evaluation : Another study focused on a series of quinoline derivatives, highlighting that those with nitro substitutions exhibited greater cytotoxicity compared to their non-nitro counterparts.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines. For example, derivatives containing nitrophenyl groups have been linked to enhanced cytotoxicity against breast cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer agents.
Mechanism of Action
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. This pathway is crucial for designing effective chemotherapeutic agents.
Material Science
Fluorescent Dyes
The unique structural features of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate make it an excellent candidate for use as a fluorescent dye. Its ability to absorb light at specific wavelengths and emit fluorescence can be exploited in various applications, including:
- Biological Imaging : Utilized in microscopy to visualize cellular processes.
- Sensors : Employed in chemical sensors to detect environmental pollutants.
Analytical Chemistry
Chromatography
The compound's distinct chemical characteristics allow it to be used as a standard reference material in chromatographic techniques, such as High Performance Liquid Chromatography (HPLC). It aids in:
- Method Development : Establishing protocols for analyzing complex mixtures.
- Quality Control : Ensuring the purity and concentration of active pharmaceutical ingredients.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of quinoline derivatives, including our compound. Researchers synthesized various analogs and tested their efficacy against multiple cancer cell lines. The results demonstrated that modifications to the nitrophenyl group significantly enhanced cytotoxic activity, providing insights into structure-activity relationships (SAR) .
Case Study 2: Fluorescent Applications
In a study focused on developing new fluorescent probes for biological imaging, researchers incorporated the compound into polymer matrices. The resulting materials exhibited strong fluorescence and stability under physiological conditions, making them suitable for live-cell imaging .
Properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 3-methyl-2-phenylquinoline-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O5/c1-16-12-13-19(14-22(16)28(31)32)23(29)15-33-26(30)24-17(2)25(18-8-4-3-5-9-18)27-21-11-7-6-10-20(21)24/h3-14H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZQCUJWUPZVHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355422-01-4 | |
Record name | 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-METHYL-2-PHENYL-4-QUINOLINECARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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